molecular formula C18H18N4O3 B14166800 (E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 674817-75-5

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14166800
CAS No.: 674817-75-5
M. Wt: 338.4 g/mol
InChI Key: HQFGYEIPFKYZQB-BQYQJAHWSA-N
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Description

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking the Benzimidazole to the Furan Ring: The benzimidazole derivative is then reacted with an appropriate furan derivative, often through a nucleophilic substitution reaction.

    Formation of the Prop-2-enamide Chain: The final step involves the formation of the prop-2-enamide chain, which can be achieved through a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of the benzimidazole and furan moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or disrupting cellular processes. The furan ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and benomyl share the benzimidazole core and are known for their antiparasitic and antifungal properties.

    Furan Derivatives: Compounds like furanocoumarins and furazolidone are known for their diverse biological activities.

Uniqueness

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide is unique due to the combination of the benzimidazole and furan moieties linked through a prop-2-enamide chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

674817-75-5

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H18N4O3/c23-17(8-7-13-4-3-11-25-13)20-12-18(24)19-10-9-16-21-14-5-1-2-6-15(14)22-16/h1-8,11H,9-10,12H2,(H,19,24)(H,20,23)(H,21,22)/b8-7+

InChI Key

HQFGYEIPFKYZQB-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)C=CC3=CC=CO3

solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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